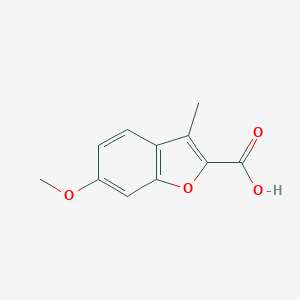

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

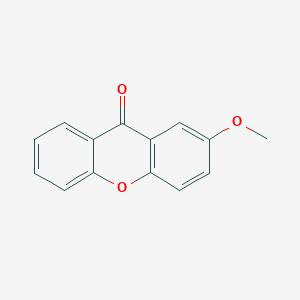

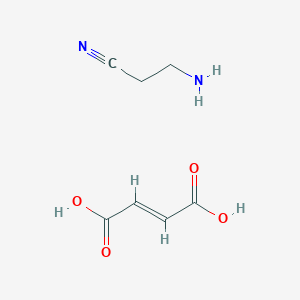

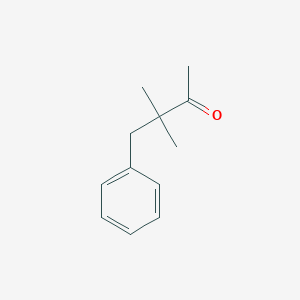

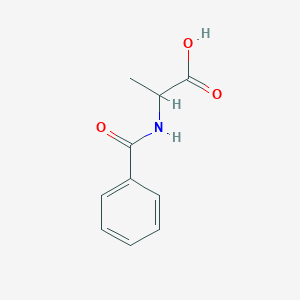

“6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 10410-29-4 and a molecular weight of 206.2 . Its linear formula is C11H10O4 .

Molecular Structure Analysis

The molecular structure of “6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid” can be represented by the SMILES stringO=C (O)C1=C (C)C2=CC=C (OC)C=C2O1 . The InChI representation is 1S/C11H10O4/c1-6-8-4-3-7 (14-2)5-9 (8)15-10 (6)11 (12)13/h3-5H,1-2H3, (H,12,13) . Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid” include a molecular weight of 206.19 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .Aplicaciones Científicas De Investigación

- Application : Some substituted benzofurans have dramatic anticancer activities .

- Results : Compound 36 (a benzofuran derivative) was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Anti-tumor Activity

Antioxidant Activity

- Application : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .

- Results : The compound is expected to be an effective therapeutic drug for hepatitis C disease .

- Application : Benzofuran based acids are used in the preparation of matrix metalloproteinase (MMP) inhibitors for the treatment of osteoarthritis .

- Application : Benzofuran has revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites .

Anti-Hepatitis C Activity

Matrix Metalloproteinase (MMP) Inhibitors

Anti-Infective Properties

Synthesis of Prodrugs

- Application : Benzofuran has emerged as a scaffold for designing antimicrobial agents that are active toward different clinically approved targets .

- Application : Benzofuran exhibited potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .

- Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Antimicrobial Agents

Treatment of Chronic Diseases

Treatment of Skin Diseases

Preparation of N-Phenylbenzofuran-2-Carboxamide

Safety And Hazards

Propiedades

IUPAC Name |

6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZZSFNTQLCLJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346136 |

Source

|

| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

CAS RN |

10410-29-4 |

Source

|

| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B75805.png)

![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)